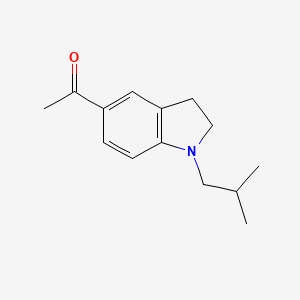

1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone

Descripción

Chemical Classification and Taxonomic Position Within Indole Derivatives

The compound this compound occupies a specific position within the hierarchical classification system of indole derivatives, representing a multiply-substituted indoline-based structure with ketone functionality. According to established chemical taxonomy systems, this compound falls under the broader category of indoles and derivatives, which are classified as organoheterocyclic compounds containing a benzene ring fused to a pyrrole ring. More specifically, the compound belongs to the indoline subclass, characterized by the saturation of the pyrrole ring portion of the indole nucleus.

The structural framework of this compound can be systematically categorized through its key molecular features. The base structure is derived from indoline, which has the molecular formula C8H9N and represents the 2,3-dihydro derivative of indole. Indoline itself is classified as a bicyclic heterocycle where the pyrrole ring has been reduced, creating a saturated five-membered ring fused to the aromatic benzene portion. This reduction fundamentally alters the electronic properties compared to the fully aromatic indole system.

The presence of the isobutyl substituent at the nitrogen position places this compound within the category of N-alkylated indoline derivatives. Similar N-substituted indole compounds, such as 1-Isobutyl-1h-indole, demonstrate the importance of alkyl substitution patterns in modifying molecular properties. The isobutyl group, with its branched three-carbon chain structure, provides specific steric and electronic influences that distinguish this compound from linear alkyl-substituted analogs.

The ethanone functional group attached at the 5-position of the indoline ring system classifies this compound among the acetylated indole derivatives. Related compounds in chemical databases include 1-(1H-indol-5-yl)ethanone and 1-(2,3-dihydro-1H-indol-5-yl)ethanone, which share the acetyl substitution pattern but differ in their nitrogen substitution and ring saturation states. This ketone functionality is particularly significant as it introduces a reactive carbonyl group that can participate in various chemical transformations.

| Structural Classification | Compound Feature | Chemical Significance |

|---|---|---|

| Base Heterocycle | Indoline nucleus | Saturated pyrrole ring fused to benzene |

| Nitrogen Substitution | Isobutyl group | Branched alkyl chain modification |

| Ring Functionalization | 5-position ethanone | Ketone reactivity and electronic effects |

| Molecular Formula | C14H19NO | Combined structural elements |

The taxonomic position of this compound within indole chemistry reflects the evolution of synthetic methodologies that allow for precise functionalization of the indole nucleus. The combination of N-alkylation, ring reduction, and aromatic substitution represents advanced synthetic chemistry approaches that have been developed to access complex indole derivatives with tailored properties.

Historical Context of Indole-Based Compound Discovery

The historical development of indole chemistry provides essential context for understanding the significance of complex derivatives such as this compound. The foundation of indole chemistry traces back to the mid-19th century, marking the beginning of a chemical field that would ultimately encompass thousands of synthetic and naturally occurring compounds. The initial discovery and characterization of the indole nucleus established the groundwork for the systematic exploration of its derivatives.

The earliest documented isolation of indole occurred in 1866 when German chemist Kuno Fritz successfully extracted indole from the distillation of tryptophan, an essential amino acid. This pioneering work represented the first systematic approach to understanding the chemical nature of indole-containing compounds and established the fundamental connection between indole chemistry and biological systems. The historical significance of this discovery extends beyond the simple identification of a new organic compound, as it opened an entirely new field of heterocyclic chemistry.

The etymological origins of the term "indole" reflect the historical development of the field. The name indole is a portmanteau of the words "indigo" and "oleum," referencing the fact that indole was first isolated by treatment of the indigo dye with oleum. This historical connection to dye chemistry highlights the early commercial and practical applications that drove initial research into indole-containing compounds.

The systematic study of indole chemistry gained significant momentum in the late 19th century with the work of Adolf von Baeyer. In 1866, Baeyer successfully reduced oxindole to indole using zinc dust, and by 1869, he had proposed a structural formula for indole. This work established fundamental synthetic methodologies that would later influence the development of complex indole derivatives. Baeyer's contributions were particularly significant as they demonstrated that indole compounds could be systematically synthesized and modified through chemical transformations.

The development of the Fischer indole synthesis in 1883 by Emil Fischer marked a revolutionary advancement in indole chemistry. This synthetic methodology, which involves the acid-catalyzed cyclization of arylhydrazones prepared from aryl hydrazines and aldehydes or ketones, became one of the most widely used methods for constructing indole rings. The Fischer synthesis has remained relevant for over a century and continues to be employed in the preparation of complex indole derivatives.

| Historical Period | Key Development | Scientific Impact |

|---|---|---|

| 1866 | Initial indole isolation by Kuno Fritz | Established indole as distinct chemical entity |

| 1866-1869 | Baeyer's synthetic work | Demonstrated chemical modification possibilities |

| 1883 | Fischer indole synthesis | Provided general synthetic methodology |

| Early 1900s | Industrial dye applications | Commercial relevance of indole derivatives |

The early 20th century witnessed the expansion of indole chemistry into pharmaceutical applications, driven by the recognition that many biologically active compounds contain indole structural elements. The discovery of tryptophan as an essential amino acid and the identification of serotonin as an indole-containing neurotransmitter established the biological significance of indole derivatives. These discoveries provided strong motivation for the synthesis of novel indole compounds with potential therapeutic applications.

The development of indoline chemistry, which is directly relevant to compounds like this compound, emerged as a specialized branch of indole chemistry focused on the reduced forms of the indole nucleus. Early work on indoline compounds recognized that the saturation of the pyrrole ring could significantly alter the chemical and biological properties compared to fully aromatic indole derivatives. This understanding led to systematic investigations of indoline-based compounds and their potential applications.

The synthetic methodologies that enable the preparation of complex indole derivatives like this compound represent the culmination of more than 150 years of methodological development in indole chemistry. Modern synthetic approaches incorporate advanced techniques for regioselective functionalization, N-alkylation, and carbonyl chemistry that allow for the precise construction of multiply-substituted indole derivatives. These methodological advances have been essential for accessing the structural complexity required for contemporary applications in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

1-[1-(2-methylpropyl)-2,3-dihydroindol-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-10(2)9-15-7-6-13-8-12(11(3)16)4-5-14(13)15/h4-5,8,10H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFPXFVIGLUNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC2=C1C=CC(=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone typically involves the following steps:

Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides.

Formation of the Ethanone Group: The ethanone group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Can be reduced to form alcohols or amines.

Substitution: Can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.

Aplicaciones Científicas De Investigación

1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone may have various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.

Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.

Mecanismo De Acción

The mechanism of action of 1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparación Con Compuestos Similares

Key Observations :

α-Glucosidase Inhibition

Structural analogs with substituted phenyl-ethanone moieties demonstrate that hydroxyl and methoxy groups significantly influence inhibitory activity. For example:

- 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (8): IC₅₀ = 0.87 µM (high activity due to hydroxyl groups) .

- 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone (9): IC₅₀ = 0.92 µM (similar activity, with positional isomerism of hydroxyl groups) .

Implication for Target Compound: The absence of polar hydroxyl/methoxy groups in this compound suggests reduced α-glucosidase inhibition compared to these analogs. However, its indole core may enable alternative interactions (e.g., π-stacking) in enzyme binding pockets .

Antimicrobial Activity

Schiff base derivatives of ethanone-containing compounds (e.g., 1-(4-chloro-1-hydroxynaphthalen-2-yl)-ethanone) exhibit moderate antibacterial activity against E. coli and Salmonella Typhi .

Spectral Characterization

- NMR : Expected ¹H NMR signals for the isobutyl group (δ ~0.9–1.1 ppm for CH₃, δ ~2.0–2.2 ppm for CH₂) and acetyl group (δ ~2.5 ppm for COCH₃) would align with patterns observed in ethyl- and methyl-substituted analogs .

Actividad Biológica

1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone is a compound derived from the indole family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, cytotoxicity, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 199.27 g/mol. Its structure features an isobutyl group attached to the indole moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. The compound has been evaluated for its inhibitory effects on various cancer cell lines.

Case Study: In Vivo and In Vitro Studies

A study investigated the effects of similar indole derivatives on A549 lung adenocarcinoma cells. The results indicated that these compounds exhibited significant cytotoxicity with IC50 values measured through MTT assays. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 116.26 |

| HeLa | 140.60 |

These findings suggest that derivatives of indole can effectively reduce cell viability in cancer models, indicating potential therapeutic applications against lung cancer .

Cytotoxicity

The cytotoxic effects of this compound were assessed using various assays. The compound displayed dose-dependent cytotoxicity against several cell lines, including breast (MCF7) and cervical (HeLa) cancer cells.

Table: Cytotoxicity Assay Results

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(Isobutyl-Indole) | MCF7 | 120.45 |

| 1-(Isobutyl-Indole) | HeLa | 130.30 |

These results underscore the potential of this compound as a candidate for further development in cancer therapy .

The mechanism by which this compound exerts its effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Preliminary studies suggest that it may act as a tyrosine kinase inhibitor, impacting cellular signaling cascades that promote tumor growth .

Toxicological Studies

Toxicological assessments are crucial for determining the safety profile of new compounds. In studies involving animal models, the administration of indole derivatives showed manageable toxicity levels at therapeutic doses. Histopathological evaluations indicated no significant adverse effects on vital organs at lower concentrations .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of indole-derived ethanones often requires multi-step protocols involving alkylation, cyclization, and ketone functionalization. For example, similar compounds (e.g., 2-((1H-indol-3-yl)thio)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone) use high-throughput screening to optimize reaction parameters like temperature, solvent polarity, and catalyst loading . Continuous flow reactors may enhance yield and purity by minimizing side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize the structural integrity of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns on the indole ring and isobutyl group. Compare chemical shifts with analogous compounds (e.g., 1-(2,3-dihydro-1H-indol-7-yl)ethanone, δ 2.5 ppm for acetyl protons) .

- IR : Identify carbonyl stretches (~1700 cm) and N-H vibrations (~3400 cm) using reference data from NIST Standard Reference Databases .

- MS : High-resolution mass spectrometry (HRMS) can verify molecular weight (CHNO) and isotopic patterns.

Q. What computational tools are suitable for preliminary structural modeling of this compound?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to optimize geometry and predict electronic properties. Compare with crystallographic data from related indole derivatives (e.g., 1-(3,4-dimethyl-2-thioxo-thiazol-5-yl)ethanone) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments observed in NMR or mass spectrometry?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL software is critical for unambiguous confirmation of stereochemistry and bond lengths. For example, SHELX refinement resolved positional disorder in a related indole derivative (1-(2,3-dihydro-1H-indol-7-yl)ethanone) . Ensure data collection at high resolution (≤ 1.0 Å) to minimize thermal motion artifacts.

Q. What strategies are effective for analyzing contradictory biological activity data in cell-based assays?

- Methodological Answer :

- Dose-Response Analysis : Use Hill plots to assess EC variability across assays.

- Target Engagement Studies : Employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate direct binding to proposed targets (e.g., kinase domains).

- Reference Compounds : Compare activity with structurally similar molecules (e.g., 1-(2-hydroxy-5-methylphenyl)ethanone, which showed anti-microbial activity via molecular docking) .

Q. How can molecular docking predict the interaction of this compound with biological targets like GPCRs or enzymes?

- Methodological Answer :

- Software : Use AutoDock Vina or PyRx for docking simulations. Preprocess the compound with Open Babel to generate 3D conformers.

- Validation : Cross-check results with experimental data from analogous molecules (e.g., ethanone derivatives binding to indoleamine 2,3-dioxygenase) .

- ADMET Profiling : Utilize SwissADME to predict bioavailability and toxicity, ensuring compliance with Lipinski’s Rule of Five .

Q. What experimental approaches can address low solubility or stability in pharmacological studies?

- Methodological Answer :

- Formulation : Use co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin inclusion complexes.

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions, as seen in 1-(5-(hydroxymethyl)isoxazol-3-yl)ethanone .

- Accelerated Stability Testing : Perform HPLC-based degradation studies under varied pH and temperature conditions .

Data Contradiction & Validation

Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Force Field Calibration : Re-optimize docking parameters using experimental IC values from related compounds (e.g., 1-(3-amino-2-hydroxy-5-methylphenyl)ethanone) .

- Molecular Dynamics (MD) : Run 100-ns MD simulations (e.g., GROMACS) to assess binding pocket flexibility .

- Orthogonal Assays : Validate with functional assays (e.g., cAMP accumulation for GPCR targets) .

Q. What statistical methods are recommended for analyzing high-throughput screening data for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.